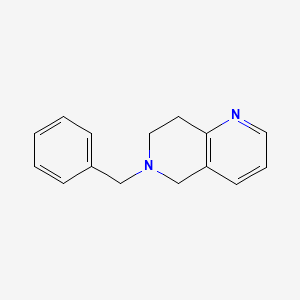

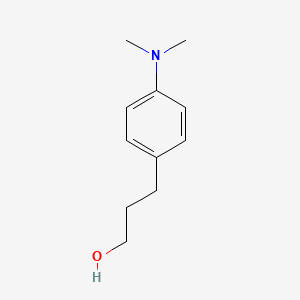

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Overview

Description

“6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine” is a compound that has been studied for its potential applications in medicinal chemistry . It has been used in the synthesis of potent Retinoid-Related Orphan Receptor γt (RORγt) inverse agonists . RORγt plays an important role in the differentiation of Th17 cells and production of IL-17A/IL-17F, which are involved in various autoimmune diseases .

Synthesis Analysis

The asymmetric synthesis of the tetrahydronaphthyridine scaffold of TAK-828F, a RORγt inverse agonist, has been developed . The synthesis features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps . This represents the first example of the enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound .

Molecular Structure Analysis

The molecular structure of “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine” is complex, with a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . It can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine” include Heck-type vinylation of chloropyridine using ethylene gas, formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation .

Physical And Chemical Properties Analysis

The molecular weight of “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine” is 258.74 g/mol . It has a XLogP3-AA value of 3.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

Anticancer Research

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine: has been studied for its potential in anticancer therapy. The structure–activity relationship (SAR) and molecular modeling studies suggest that derivatives of 1,6-naphthyridines exhibit promising anticancer activities . Researchers have synthesized various functionalized 1,6-naphthyridines to explore their efficacy against different cancer cell lines, aiming to develop new chemotherapeutic agents.

Anti-HIV Therapy

The compound also shows promise in anti-HIV therapy. Its pharmacological profile includes activity against the human immunodeficiency virus (HIV), which is a significant focus in the search for new treatments for AIDS . The ability to inhibit HIV replication makes it a valuable candidate for further drug development.

Antimicrobial Applications

As an antimicrobial agent, 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine could contribute to the development of new antibiotics. Its effectiveness against a variety of microbial pathogens is under investigation, which could lead to novel treatments for bacterial infections .

Analgesic Properties

The analgesic properties of this compound are being explored to address pain management. Its potential to act as a pain reliever could make it a part of new analgesic drug formulations, offering an alternative to current pain medications .

Anti-inflammatory Activity

Inflammation is a common physiological response to various diseases, and 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine has shown anti-inflammatory activity. This property is particularly relevant in the treatment of chronic inflammatory diseases .

Antioxidant Effects

The antioxidant effects of this compound are beneficial in combating oxidative stress, which is implicated in many diseases, including neurodegenerative disorders. By neutralizing free radicals, it could help in preventing or slowing the progression of such conditions .

Neuroprotective Effects

There is evidence to suggest that 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine has neuroprotective effects. It has been evaluated for its ability to inhibit phosphodiesterase 2 (PDE2), which plays a role in cognitive processes. Inhibition of PDE2 can potentially be used in treating neurodegenerative diseases .

Chemical Synthesis and Reactivity

The compound’s reactivity makes it a valuable tool in chemical synthesis. It can be used to create a variety of functionalized molecules, which can then be applied in different areas of chemistry and pharmacology .

Future Directions

The potential applications of “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine” in medicinal chemistry, particularly as a RORγt inverse agonist, make it a promising area for future research . Further studies could focus on optimizing its synthesis and exploring its potential therapeutic effects in various immune diseases .

properties

IUPAC Name |

6-benzyl-7,8-dihydro-5H-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c1-2-5-13(6-3-1)11-17-10-8-15-14(12-17)7-4-9-16-15/h1-7,9H,8,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXKXWUYFHASPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226458 | |

| Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |

CAS RN |

75510-02-0 | |

| Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075510020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

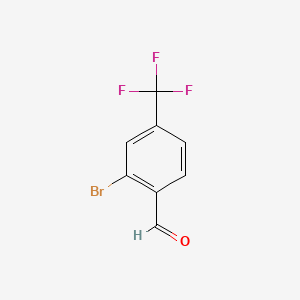

![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1274186.png)